Diethyl 2-(3,5-dichlorophenyl)malonate
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Overview
Description
Diethyl 2-(3,5-dichlorophenyl)malonate is an organic compound with the molecular formula C13H14Cl2O4 and a molecular weight of 305.15 g/mol . It is a derivative of malonic acid, where the hydrogen atoms of the methylene group are replaced by diethyl and 3,5-dichlorophenyl groups. This compound is used in various chemical reactions and has applications in scientific research.
Mechanism of Action
Target of Action
Diethyl 2-(3,5-dichlorophenyl)malonate, also known as Diethyl 3,5-dichlorophenyl malonate, is a derivative of diethyl malonate Diethyl malonate, the parent compound, is known to be involved in various organic reactions, including the malonic ester synthesis .
Mode of Action
The compound’s mode of action is primarily through its ability to form enolate ions, which can undergo alkylation . The α-hydrogens of diethyl malonate are relatively acidic due to the presence of two carbonyl groups, allowing it to be transformed into its enolate form using a base . This enolate ion can then react with alkyl halides in an SN2 reaction, forming a new C-C bond .
Biochemical Pathways
Diethyl malonate, the parent compound, is known to be involved in the malonic ester synthesis . This process allows for the preparation of carboxylic acids from alkyl halides while lengthening the carbon chain by two atoms .
Pharmacokinetics
The compound’s molecular weight is 305154 , which may influence its absorption and distribution
Result of Action
The parent compound, diethyl malonate, is known to undergo various reactions, including alkylation, leading to the formation of new c-c bonds . This can result in the synthesis of various compounds, including carboxylic acids .
Action Environment
It is known that the compound should be used only outdoors or in a well-ventilated area
Preparation Methods
Synthetic Routes and Reaction Conditions
. The reaction conditions typically involve refluxing the reactants in an organic solvent such as toluene or xylene.
Industrial Production Methods
In industrial settings, the production of diethyl 2-(3,5-dichlorophenyl)malonate involves large-scale esterification and substitution reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(3,5-dichlorophenyl)malonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products
Oxidation: Produces this compound carboxylic acids.
Reduction: Yields this compound alcohols.
Substitution: Forms various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl 2-(3,5-dichlorophenyl)malonate has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Diethyl 2-(2,4-dichlorophenyl)malonate: Similar structure but with chlorine atoms at different positions.
Diethyl 2-(4-chlorophenyl)malonate: Contains only one chlorine atom.
Diethyl 2-(3,5-dibromophenyl)malonate: Bromine atoms instead of chlorine.
Uniqueness
Diethyl 2-(3,5-dichlorophenyl)malonate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various chemical reactions and applications .
Properties
IUPAC Name |
diethyl 2-(3,5-dichlorophenyl)propanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2O4/c1-3-18-12(16)11(13(17)19-4-2)8-5-9(14)7-10(15)6-8/h5-7,11H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMEBTNUDNVIYJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC(=CC(=C1)Cl)Cl)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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